[5-(Trifluoromethyl)pyridin-2-yl]thiourea is an organic compound classified as a thiourea derivative. It features a trifluoromethyl group attached to a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
The synthesis of [5-(trifluoromethyl)pyridin-2-yl]thiourea typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with thiocyanate. Various methods have been explored, including:
The molecular structure of [5-(trifluoromethyl)pyridin-2-yl]thiourea can be represented as follows:
These structural characteristics contribute to its reactivity and interaction with biological targets.
[5-(Trifluoromethyl)pyridin-2-yl]thiourea participates in various chemical reactions:
The mechanism of action for [5-(trifluoromethyl)pyridin-2-yl]thiourea largely revolves around its ability to inhibit specific enzymes or pathways in biological systems:
[5-(Trifluoromethyl)pyridin-2-yl]thiourea has several scientific uses:
[5-(Trifluoromethyl)pyridin-2-yl]thiourea represents a strategically engineered heterocyclic compound featuring a pyridine ring substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a thiourea (-NH-CS-NH₂) functional group. This molecular architecture confers distinctive electronic properties and molecular recognition capabilities. The compound's systematic IUPAC name is [5-(trifluoromethyl)pyridin-2-yl]thiourea, with alternative chemical designations including 1-(5-trifluoromethylpyridin-2-yl)thiourea and CID 18506835 in public chemical databases [1].
The molecular formula is C₇H₆F₃N₃S with a molecular weight of 221.22 g/mol. Key structural identifiers include the SMILES string C1=CC(=NC=C1C(F)(F)F)NC(=S)N
and the InChIKey RZHVTDFWNLGTLJ-UHFFFAOYSA-N
, which provide unambiguous machine-readable representations of its atomic connectivity and stereochemical features [1]. The thiourea moiety enables hydrogen bonding interactions through its -NH protons and sulfur atom, while the electron-withdrawing trifluoromethyl group significantly influences the electron density of the pyridine ring. This creates a polarized molecular environment with distinct regions of electron deficiency (near the -CF₃ group) and electron richness (at the thiourea nitrogen atoms).
Table 1: Fundamental Structural and Identifier Data for [5-(Trifluoromethyl)pyridin-2-yl]thiourea
Property | Value/Descriptor |
---|---|
Systematic Name | [5-(Trifluoromethyl)pyridin-2-yl]thiourea |
Molecular Formula | C₇H₆F₃N₃S |
Molecular Weight | 221.22 g/mol |
Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)NC(=S)N |
InChIKey | RZHVTDFWNLGTLJ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (thiourea -NH groups) |
Hydrogen Bond Acceptors | 3 (thiourea S, pyridine N, thiourea N) |
Topological Polar Surface Area | 81.1 Ų |
X-ray crystallographic analysis of closely related analogs confirms that the thiourea group typically adopts a planar conformation relative to the pyridine ring, facilitating extended conjugation and intramolecular hydrogen bonding between the thiourea hydrogen atoms and the pyridinyl nitrogen [2]. This conformational stability enhances molecular recognition in biological environments. The bond lengths within the thiourea group (C=S ~1.68 Å, C-N ~1.34 Å) are consistent with significant thioketone character and partial double-bond character in the C-N bonds, respectively, contributing to the compound's overall electronic profile and reactivity [2].
The discovery pathway of [5-(trifluoromethyl)pyridin-2-yl]thiourea is intertwined with high-throughput screening (HTS) campaigns targeting serine hydrolases. A pivotal moment occurred during screening of the Maybridge HitFinder™ library (~16,000 compounds) for ABHD12 inhibitors, where the compound was initially misidentified as the thiosemicarbazide AW01275 (4) [2]. This initial misassignment demonstrated moderate ABHD12 inhibition (IC₅₀ ~1.3 μM), prompting further investigation. However, synthetic validation efforts revealed discordant analytical data between the commercial sample and the resynthesized thiosemicarbazide (DO127, 5).
Comprehensive structural elucidation using ¹H NMR, ¹³C NMR (which revealed the characteristic CF₃ quadruplet with J = 270.0 Hz), and HRMS led to the corrected structural assignment as the thiourea derivative DO130 (7), subsequently confirmed unambiguously by X-ray crystallography [2]. This revised compound, [5-(trifluoromethyl)pyridin-2-yl]thiourea, exhibited identical biological activity to the original commercial sample, acting as a reversible competitive inhibitor of ABHD12 without time-dependent inhibition kinetics [2]. This correction underscored the critical importance of structural verification in hit validation.
The compound served as the essential chemical starting point for the development of DO264, a potent, selective, and in vivo-active ABHD12 inhibitor with an N-3-pyridyl-N'-4-piperidinylthiourea structure. Structure-activity relationship (SAR) studies demonstrated that replacing the thiourea moiety with a urea functionality (8) resulted in a substantial loss of activity, highlighting the critical importance of the thiocarbonyl pharmacophore for ABHD12 inhibition [2]. Further optimization explored modifications to the aminopyridine group and the core heterocyclic structure, ultimately leading to advanced probes that helped elucidate ABHD12's role in regulating immunomodulatory lipid pathways.
Table 2: Key Findings from Initial Characterization and Optimization Studies
Research Phase | Key Finding | Significance |
---|---|---|
Initial Screening | Misidentified as thiosemicarbazide AW01275 | Highlighted ABHD12 inhibition potential |
Structural Reassignment | Corrected to thiourea via NMR & X-ray crystallography | Established true bioactive chemotype |
Mechanism Characterization | Reversible, non time-dependent inhibition | Distinguished from irreversible covalent inhibitors |
Thiourea vs. Urea | >10-fold loss of activity with urea replacement | Validated thiocarbonyl as essential pharmacophore |
Probe Development | Enabled creation of optimized inhibitor DO264 | Generated tool for in vivo target validation |
[5-(Trifluoromethyl)pyridin-2-yl]thiourea exemplifies the strategic convergence of heterocyclic architecture and fluorine chemistry to optimize bioactive molecules. The pyridine ring provides a versatile nitrogen-containing scaffold that influences electron distribution, solubility profiles, and metal-coordinating capabilities. Its substitution pattern positions the electron-withdrawing trifluoromethyl group meta to the ring nitrogen and ortho to the thiourea functionality, creating a polarized electronic environment that significantly influences both physicochemical properties and intermolecular interactions.
The trifluoromethyl group (-CF₃) profoundly impacts the compound's behavior. This strongly electron-withdrawing substituent enhances metabolic stability by resisting oxidative degradation pathways common to alkyl groups, while simultaneously increasing lipophilicity (logP) and promoting membrane permeability [6]. The -CF₃ group's high electronegativity creates a significant dipole moment and reduces the basicity of the pyridinyl nitrogen, potentially influencing bioavailability and distribution profiles. Furthermore, the fluorine atoms engage in weak non-covalent interactions, including dipole-dipole interactions and fluorine bonding with protein targets, contributing to binding affinity and selectivity [6]. These attributes explain the prevalence of trifluoromethylpyridines in approximately 20% of newly approved small-molecule pharmaceuticals.
The thiourea functional group (-NH-CS-NH₂) serves as a privileged hydrogen-bonding motif in medicinal chemistry. This bifunctional donor-acceptor system can form multiple simultaneous hydrogen bonds with biological targets, acting as a versatile molecular recognition element. In enzyme inhibition, the thiocarbonyl sulfur can participate in favorable interactions with amino acid residues in catalytic sites. The enhanced hydrogen-bonding capacity of thioureas compared to ureas (due to the more polarizable sulfur atom) contributes significantly to target affinity, as evidenced by the substantial activity loss observed upon conversion to the urea analog [2].
Table 3: Comparison of Structural Analogues Illustrating Electronic and Functional Variations
Structural Variation | Example Compound | Key Property Differences |
---|---|---|
Thiourea with 5-CF₃-pyridine | [5-(Trifluoromethyl)pyridin-2-yl]thiourea | Reference compound: Balanced properties |
Thiourea with 5-CH₃-pyridine | (5-Methyl-pyridin-2-yl)-thiourea (CID 2760060) | Increased electron density; reduced metabolic stability |
Thiourea with 3-Cl-5-CF₃-pyridine | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea (CID 4388462) | Enhanced halogen bonding potential; increased molecular weight |
Urea with 5-CF₃-pyridine | [5-(Trifluoromethyl)pyridin-2-yl]urea | Reduced H-bond acceptor strength; lower target affinity |
Extended thiourea with aryl group | 1-(4-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea (ChemComp-U7D) | Increased steric bulk; potential for enhanced selectivity |
The structural versatility of this scaffold is demonstrated in its role as a precursor to more complex bioactive molecules. For instance, it serves as a key intermediate in synthesizing extended thiourea derivatives like 1-(4-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea (ChemComp-U7D), which exhibits distinct target binding profiles [7]. Similarly, complex analogs such as 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-[4-(propan-2-yl)phenyl]thiourea (CAS 721892-28-0) incorporate additional hydrophobic elements and halogen atoms to modulate target engagement and physicochemical parameters [8]. These structural elaborations highlight the compound's fundamental role as a chemical building block in drug discovery.
The integration of fluorine atoms into this heterocyclic framework follows established principles in modern organofluorine chemistry, where strategic fluorination enhances bioavailability, metabolic stability, and target affinity [6]. The compound exemplifies the application of these principles to create sophisticated chemical tools for biological investigation and therapeutic development. Its continued use in medicinal chemistry campaigns underscores the enduring significance of the trifluoromethylpyridinylthiourea structural motif in addressing complex challenges in enzyme inhibition and receptor modulation.
Table 4: Key Structural Components and Their Contributions to Molecular Properties
Structural Element | Key Contributions | Derivative Optimization Strategies |
---|---|---|
Pyridine Core | Provides aromatic character & weak basicity; Enables π-stacking interactions | Ring substitution (Cl, CN, alkyl); Ring fusion; Alternative N-heterocycles |
5-Trifluoromethyl Group | Enhances metabolic stability; Increases lipophilicity; Creates electron deficiency | Replacement with other fluorinated groups (OCF₃, SCF₃); Positional isomers |
Thiourea Moiety (-NH-CS-NH₂) | Forms critical H-bonds; S atom participates in binding | Isosteric replacement (guanidine, cyanoguanidine); N-alkylation; Thiocarbamate formation |
Ortho-Substitution Pattern | Favors coplanar conformation; Facilitates intramolecular H-bonding | Sterically hindered analogs; Conformationally restricted derivatives |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3